molecular formula C12H16N2OS B13337912 (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13337912
M. Wt: 236.34 g/mol
InChI Key: JKOOTORUQPRZQU-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research use only. This molecule features a hybrid architecture combining a pyrazole heterocycle with a thiophene ring, both of which are privileged scaffolds in the development of bioactive molecules. The pyrazole core is a five-membered heterocycle containing two adjacent nitrogen atoms and is a fundamental structure found in numerous FDA-approved drugs and investigational compounds due to its versatile interaction with biological targets . The presence of the thiophen-3-yl moiety is a key structural feature, as thiophene-containing compounds are frequently explored in pharmacological research . Furthermore, the isobutyl group at the 1-position and the hydroxymethyl group at the 5-position of the pyrazole ring offer valuable synthetic handles for further chemical modification and optimization, allowing researchers to explore structure-activity relationships (SAR) and fine-tune the properties of lead compounds. This compound serves as a versatile building block for chemical biology and high-throughput screening campaigns. Researchers can utilize it to develop novel probes or as a precursor for synthesizing more complex molecules targeting a range of diseases. Its structural motifs are associated with a broad spectrum of biological activities commonly investigated in novel therapeutic agents, making it a valuable asset for any research program aimed at hit identification and lead optimization . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,8-9,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOOTORUQPRZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Steps

  • Starting Materials : Thiophene derivatives and isobutyl hydrazine are commonly used as starting materials.
  • Cyclization Reaction : The formation of the pyrazole ring is achieved through a cyclization reaction, often involving the condensation of hydrazine with a suitable carbonyl compound.
  • Modification and Purification : The resulting pyrazole derivative is then modified to introduce the hydroxymethyl group, followed by purification steps to obtain the final product.

Chemical Reactions and Modifications

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions typical for pyrazole derivatives. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Types of Reactions

Reaction Type Description
Alkylation Introduction of alkyl groups to modify the compound's properties.
Cross-Coupling Used to introduce or modify the thiophene moiety.
Reduction Conversion of functional groups to introduce the hydroxymethyl group.

Biological Activities and Applications

Pyrazole derivatives, including (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, have shown potential in various biological applications due to their ability to interact with specific enzymes or receptors. These interactions can lead to modulation of biological pathways, resulting in anti-inflammatory, antitumor, or antimicrobial effects.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl carboxylate moiety undergoes characteristic ester reactions:

Hydrolysis

  • Acid-Catalyzed Hydrolysis : Converts the ester to a carboxylic acid.

    • Conditions : 6M HCl, reflux, 12 hrs → Yield: 85–92%.

    • Mechanism : Protonation of carbonyl oxygen, nucleophilic attack by water.

  • Base-Catalyzed Saponification : Forms carboxylate salts.

    • Conditions : NaOH (2 equiv.), ethanol/water (1:1), 60°C, 6 hrs → Yield: 78%.

Nucleophilic Substitution

  • Aminolysis : Reacts with primary amines to form amides.

    • Example : Reaction with benzylamine in THF, 25°C, 24 hrs → Yield: 65%\text{Yield: 65\%} .

    • Product : NN-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxamide.

Transesterification

  • Swaps methoxy group with other alcohols (e.g., ethanol).

    • Conditions : Ti(OiPr)4\text{Ti(OiPr)}_4, excess ethanol, reflux → Yield: 70%\text{Yield: 70\%} .

Pyrrolidine Ring Modifications

The pyrrolidine ring enables functionalization at nitrogen and carbon centers:

N-Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

    • Conditions : K2CO3\text{K}_2\text{CO}_3, DMF, 50°C → Yield: 80%\text{Yield: 80\%} .

  • Acylation : Acetic anhydride forms NN-acetyl derivatives.

    • Conditions : Pyridine, rt, 2 hrs → Yield: 90%\text{Yield: 90\%} .

Ring-Opening Reactions

  • Oxidative Cleavage : Ozonolysis or KMnO4\text{KMnO}_4 opens the ring to form dicarboxylic acids.

    • Conditions : O3\text{O}_3, MeOH/CH2Cl2\text{MeOH}/\text{CH}_2\text{Cl}_2, -78°C → Yield: 55%\text{Yield: 55\%} .

3.

Scientific Research Applications

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Features
(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Target) C12H16N2OS* ~236.34* 1: Isobutyl; 3: Thiophen-3-yl; 5: -CH2OH Thiophene at 3-position enhances π-π stacking; hydroxymethyl allows further derivatization.
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol C10H12N2OS 208.28 1: Ethyl; 3: Thiophen-2-yl; 5: -CH2OH Smaller alkyl group (ethyl) reduces steric hindrance; thiophene substitution at 2-position alters electronic properties.
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol C13H16N2OS 248.35 1: Cyclopentyl; 3: Thiophen-3-yl; 5: -CH2OH Bulky cyclopentyl group increases lipophilicity; potential for improved membrane permeability.
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C12H15N3O 217.27 1: Isopropyl; 3: Pyridin-4-yl; 5: -CH2OH Pyridine substituent introduces basicity; potential for hydrogen bonding vs. thiophene’s π-acidity.
(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid C8H12BF3N2O2 236.00 1: Isobutyl; 3: -CF3; 5: -B(OH)2 Boronic acid enables Suzuki-Miyaura cross-coupling; -CF3 group enhances electron-withdrawing effects.

*Inferred from structural analogs (see Section 2.2).

Analysis of Substituent Effects

Alkyl Groups at Position 1
  • Cyclopentyl : Increases molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.
  • Ethyl : Lower steric hindrance facilitates synthetic modifications but may reduce metabolic stability.
Heterocyclic Substituents at Position 3
  • Thiophen-3-yl (Target) : The sulfur atom in thiophene contributes to electron-rich aromatic systems, favoring interactions with biological targets via π-π stacking or hydrophobic effects.
  • Thiophen-2-yl : Altered regiochemistry may influence binding affinity in receptor-ligand interactions.
  • Pyridin-4-yl : Introduces a basic nitrogen atom, enabling hydrogen bonding and altering solubility profiles (e.g., increased polarity).
Functional Groups at Position 5
  • -CH2OH (Target) : The hydroxymethyl group is amenable to oxidation (to carboxylic acid) or esterification, enabling prodrug strategies or further derivatization.
  • -B(OH)2 : Critical for cross-coupling reactions in synthetic chemistry (e.g., Suzuki-Miyaura), highlighting the versatility of pyrazole boronic acids.

Biological Activity

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing nitrogen atoms. This compound is notable for its potential therapeutic applications due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is C11H15N3SC_{11}H_{15}N_3S with a molecular weight of 221.32 g/mol. The presence of the thiophene ring and isobutyl group contributes to its unique chemical properties and biological interactions.

1. Antimicrobial Properties

Pyrazole derivatives, including (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, have shown significant antimicrobial activity. Research indicates that compounds in this class can effectively inhibit the growth of various bacteria and fungi. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies demonstrated that pyrazole derivatives exhibit strong inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For example, several derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

CompoundIC50 (μM)COX Selectivity Index
(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanolTBDTBD
Diclofenac54.65Reference

3. Cytotoxic Activity

Preliminary studies suggest that (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol may possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways.

The mechanism through which (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in signaling pathways related to inflammation, cell growth, and microbial resistance .

Case Studies

Recent research has highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The study found that certain derivatives significantly reduced edema compared to controls, suggesting potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole compounds on HeLa and A549 cell lines, reporting IC50 values that indicate promising anticancer activities .

Q & A

Q. What synthetic methodologies are optimal for preparing (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via multi-step routes involving cyclocondensation, functional group interconversion, and protecting group strategies. For example:

  • Step 1: React a thiophene-substituted acrylonitrile derivative with tributyltin azide under [3+2] cycloaddition conditions to form the pyrazole core .
  • Step 2: Introduce the isobutyl group via alkylation using n-BuLi in THF at low temperatures (−78°C to rt), followed by quenching with isobutyl bromide .
  • Step 3: Reduce the pyrazole-5-carbonitrile intermediate to the primary alcohol using NaCNBH₃ in MeOH/AcOH at rt .
    Yield Optimization:
  • Use catalytic Pd(OAc)₂ with triphenylphosphine in acetonitrile-water solvent systems to minimize side reactions .
  • Monitor reaction progress via HPLC-MS for purity (>99%) and adjust stoichiometry of hydrazine derivatives to avoid over-alkylation .

Q. How can the structural conformation of this compound be validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with methanol to resolve its 3D structure. Dihedral angles between the thiophene and pyrazole rings (e.g., ~88.8° in similar analogs) confirm steric interactions . Use SHELXL for refinement, ensuring R-factors < 0.05 .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign methanol’s hydroxyl proton (~1.5 ppm, broad) and pyrazole C5 (δ ~150 ppm in DEPT-135) .
    • FTIR: Validate the alcohol O-H stretch (3200–3400 cm⁻¹) and thiophene C-S (670–685 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-thiophene hybrids, particularly in cytotoxicity assays?

Methodological Answer:

  • Data Normalization: Account for solvent effects (e.g., DMSO vs. methanol) on cell permeability by standardizing vehicle controls .
  • Mechanistic Profiling: Use caspase-3 activation assays (e.g., for HL-60/K562 cells) to distinguish apoptosis-driven cytotoxicity from non-specific toxicity .
  • Structural Analog Comparison: Compare IC₅₀ values of analogs with varying substituents (e.g., 3-thiophenyl vs. 2-thiophenyl) to identify pharmacophore contributions .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

Methodological Answer:

  • Crystal Optimization: Use methanol/ethanol mixed-solvent recrystallization to improve crystal habit. For twinned data, apply SHELXD for dual-space iterative phasing and SHELXE for density modification .
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals. For hydrogen-bonded chains parallel to the b-axis (common in methanol solvates), refine occupancy factors for disordered solvent .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The HOMO of the thiophene ring (−5.3 eV) predicts electrophilic substitution at the 3-position .
  • MD Simulations: Simulate solvation effects in methanol/water mixtures (e.g., GROMACS) to assess steric accessibility of the pyrazole N1 for alkylation .

Q. How do steric and electronic effects of the isobutyl group influence pharmacological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with tert-butyl, cyclopropylmethyl, or linear alkyl chains. Compare logP values (HPLC-derived) to correlate lipophilicity with membrane penetration .
  • Enzymatic Assays: Test inhibition of CDK2 or GSK-3β (common pyrazole targets) using ADP-Glo™ kinase assays. Isobutyl’s bulk may reduce IC₅₀ by 2–3 fold compared to methyl groups .

Q. What are best practices for resolving synthetic byproducts (e.g., regioisomeric pyrazoles) during scale-up?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) to separate regioisomers. Retention times differ by ~1.2 min for 3- vs. 5-thiophenyl substitution .
  • Crystallographic Screening: Identify byproducts via PXRD and match against known impurity patterns (e.g., unreacted acrylonitrile at 2θ = 12.4°) .

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